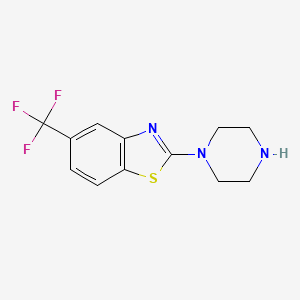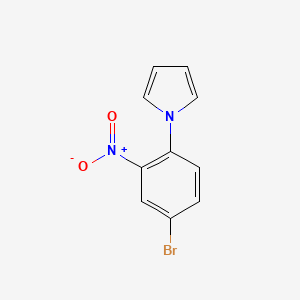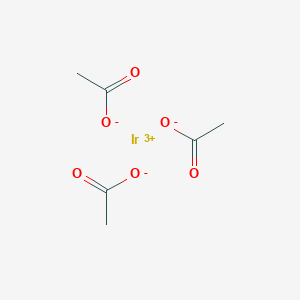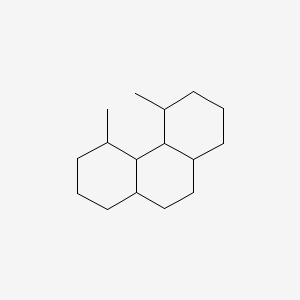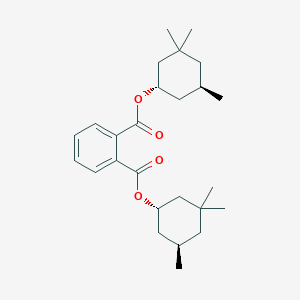
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . This compound is typically found as a white to almost white powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with trans-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and trans-3,3,5-trimethylcyclohexanol into a reactor, along with the acid catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Similar in structure but with cis-configuration.
Bis(3,5,5-trimethylhexyl) Phthalate: Similar in structure but with different alkyl groups.
Uniqueness: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate is unique due to its trans-configuration, which can influence its physical and chemical properties . This configuration can affect its reactivity and interactions with other molecules, making it distinct from its cis-counterpart .
Properties
Molecular Formula |
C26H38O4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |
InChI Key |
ATHBXDPWCKSOLE-MUGJNUQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


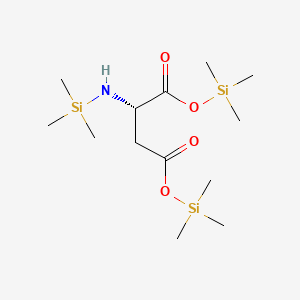
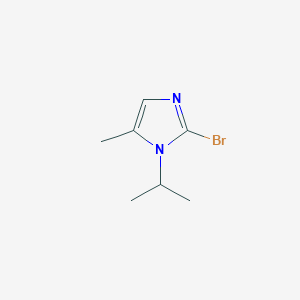
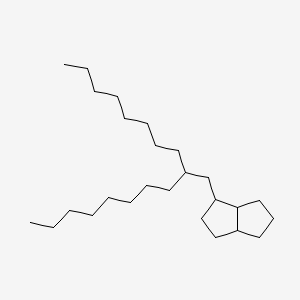
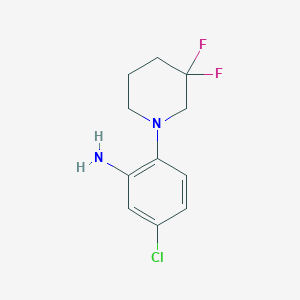
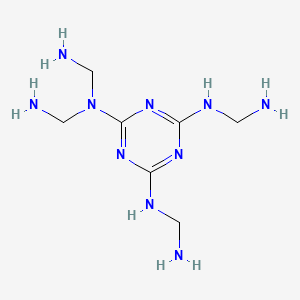
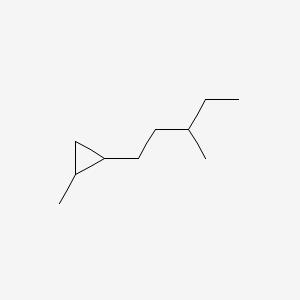
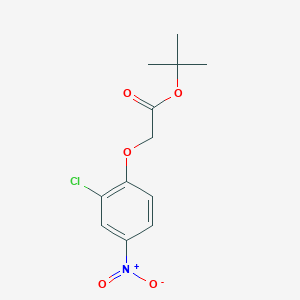

![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
